molecular formula C24H25N3O3 B353220 N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide CAS No. 920116-62-7

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

Cat. No.: B353220
CAS No.: 920116-62-7
M. Wt: 403.5g/mol
InChI Key: ZINYYUFDNFDRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[3-(4-Ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a benzimidazole-derived compound featuring a 4-ethylphenoxypropyl substituent at the benzimidazole’s N1-position and a furan-2-carboxamide group at the C2-methyl position. The furylcarboxamide moiety may contribute to hydrogen bonding interactions, enhancing specificity for biological targets.

Properties

IUPAC Name

N-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-18-10-12-19(13-11-18)29-16-6-14-27-21-8-4-3-7-20(21)26-23(27)17-25-24(28)22-9-5-15-30-22/h3-5,7-13,15H,2,6,14,16-17H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINYYUFDNFDRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Reactants :

    • o-Phenylenediamine (1 eq)

    • Formic acid (1.2 eq) or triethyl orthoacetate (1.5 eq)

  • Catalyst : Concentrated HCl or polyphosphoric acid

  • Temperature : 100–150°C

  • Yield : 70–85%

Introduction of the 4-Ethylphenoxypropyl Chain

The 4-ethylphenoxypropyl group is introduced via nucleophilic substitution or alkylation.

Stepwise Protocol:

  • Synthesis of 3-(4-Ethylphenoxy)propyl Halide :

    • 4-Ethylphenol reacts with 1-bromo-3-chloropropane in the presence of K₂CO₃.

    • Solvent : Acetonitrile or DMF

    • Temperature : 60–80°C

    • Yield : 75–90%

  • Alkylation of Benzimidazole :

    • The benzimidazole intermediate reacts with 3-(4-ethylphenoxy)propyl halide using NaH or K₂CO₃ as a base.

    • Solvent : DMF or THF

    • Temperature : 70–100°C

    • Yield : 65–80%

Coupling with 2-Furoyl Chloride

The final step involves amide bond formation between the benzimidazole intermediate and 2-furoyl chloride.

Reaction Details:

  • Reactants :

    • Benzimidazole-propyl intermediate (1 eq)

    • 2-Furoyl chloride (1.2 eq)

  • Base : Triethylamine or pyridine (2 eq)

  • Solvent : Dichloromethane or THF

  • Temperature : 0–25°C

  • Yield : 60–75%

Industrial-Scale Optimization

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance control over exothermic reactions (e.g., alkylation).

  • Catalytic Methods : Use Cu(I) or Pd catalysts for coupling steps, reducing side reactions.

  • Purification : Recrystallization from ethanol/water mixtures (60:40 v/v) achieves >95% purity.

Comparative Analysis of Methods

StepLaboratory-Scale YieldIndustrial-Scale YieldKey Catalysts
Benzimidazole Core70–85%80–88%Polyphosphoric acid
Alkylation65–80%75–85%NaH/K₂CO₃
Amide Coupling60–75%70–78%Triethylamine

Challenges and Solutions

  • Byproduct Formation : Excess 2-furoyl chloride leads to diacylation; controlled stoichiometry minimizes this.

  • Solvent Selection : Polar aprotic solvents (DMF, NMP) improve alkylation efficiency.

  • Scalability Issues : Transitioning from batch to flow reactors enhances reproducibility .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting cellular processes . The ethylphenoxy and furan groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. In contrast, the ethyl group in the target compound contributes to lipophilicity, which may improve tissue penetration .
  • Steric Effects : The 3-methyl group in ’s compound introduces steric hindrance, which could modulate interactions with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity: The 4-ethylphenoxy group in the target compound increases logP compared to chloro or methoxy analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : Chloro substituents () may slow hepatic metabolism by cytochrome P450 enzymes, whereas the ethyl group in the target compound could facilitate oxidative degradation .
  • Hydrogen Bonding : The furylcarboxamide group common to all compounds may engage in hydrogen bonding with target proteins, as seen in benzimidazole-based kinase inhibitors .

Biological Activity

N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines a benzimidazole moiety with a furylcarboxamide group. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, and its molecular weight is approximately 330.39 g/mol. The structure is depicted below:

Property Value
Molecular Formula C19H22N2O3
Molecular Weight 330.39 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)C1=CC=CC=C1C(=O)N2C=CN=C(C=C2)C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may exert its effects through the following mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has shown promising cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and melanoma cells. This is believed to occur via the induction of apoptosis and disruption of cell cycle progression.
  • Hypoxia-Inducible Factor (HIF) Pathway Modulation : Studies suggest that it may act as a hypoxia-selective agent, targeting tumor cells in low oxygen environments by inhibiting HIF pathways, which are crucial for tumor survival and growth under hypoxic conditions.
  • DNA Damage Induction : The compound has been observed to cause DNA damage in cancer cells, leading to cell death through caspase-dependent pathways.

Cytotoxicity Assays

A series of studies have evaluated the cytotoxic effects of this compound using various assays:

Cell Line IC50 (µM) Mechanism
A549 (Lung Adenocarcinoma)15Apoptosis induction
WM115 (Malignant Melanoma)12DNA damage and cell cycle arrest

These results indicate that the compound has significant potential as an anticancer agent.

Case Studies

  • Study on Anticancer Properties : In a study published in PubMed, researchers evaluated several benzimidazole derivatives, including this compound, for their cytotoxic properties against hypoxic tumor cells. The results indicated that the compound effectively induced apoptosis in A549 cells through caspase activation and DNA damage, highlighting its potential as a hypoxia-selective therapeutic agent .
  • Mechanistic Insights : Further research explored the interaction of this compound with HIF pathways, suggesting that it could inhibit HIF1α activity, thereby reducing tumor growth in hypoxic conditions. This was evidenced by decreased expression levels of HIF target genes in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.